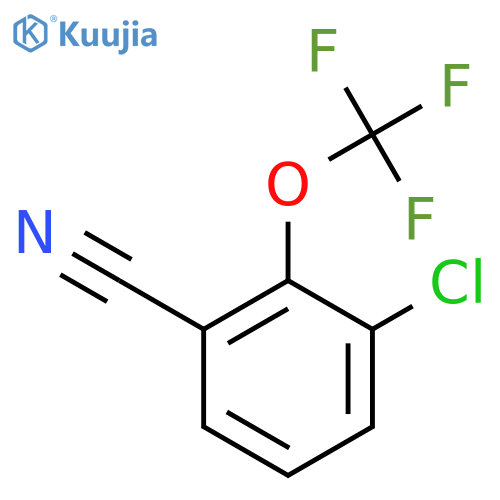Cas no 1261673-83-9 (3-Chloro-2-(trifluoromethoxy)benzonitrile)
3-クロロ-2-(トリフルオロメトキシ)ベンゾニトリルは、有機合成において有用な中間体です。分子式はC8H3ClF3NOで、分子量は221.56です。この化合物は、ベンゼン環にクロロ基とトリフルオロメトキシ基、ニトリル基が置換した構造を持ち、高い反応性を示します。特に、医薬品や農薬の合成において重要な役割を果たします。トリフルオロメトキシ基の導入により、脂溶性の向上や代謝安定性の向上が期待できます。また、ニトリル基はさらに他の官能基へ変換可能なため、多様な誘導体合成に適用できます。高い純度と安定性を備えており、研究用途に適しています。

1261673-83-9 structure
商品名:3-Chloro-2-(trifluoromethoxy)benzonitrile
CAS番号:1261673-83-9
MF:C8H3ClF3NO
メガワット:221.563731431961
CID:4970355
3-Chloro-2-(trifluoromethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(trifluoromethoxy)benzonitrile
-
- インチ: 1S/C8H3ClF3NO/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-3H
- InChIKey: JSIYPCQORNHLSJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C#N)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 247
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 33
3-Chloro-2-(trifluoromethoxy)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025957-250mg |
3-Chloro-2-(trifluoromethoxy)benzonitrile |
1261673-83-9 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A013025957-500mg |
3-Chloro-2-(trifluoromethoxy)benzonitrile |
1261673-83-9 | 97% | 500mg |
$855.75 | 2023-09-03 | |
| Alichem | A013025957-1g |
3-Chloro-2-(trifluoromethoxy)benzonitrile |
1261673-83-9 | 97% | 1g |
$1549.60 | 2023-09-03 |
3-Chloro-2-(trifluoromethoxy)benzonitrile 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
1261673-83-9 (3-Chloro-2-(trifluoromethoxy)benzonitrile) 関連製品
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
